3-Biphenylacetic acid, 4'-chloro-5-methylsulfonyloxy-, methyl ester
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Overview
Description
3-Biphenylacetic acid, 4’-chloro-5-methylsulfonyloxy-, methyl ester is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with various substituents, including a chloro group, a methylsulfonyloxy group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenylacetic acid, 4’-chloro-5-methylsulfonyloxy-, methyl ester typically involves multiple steps, starting from commercially available biphenyl derivatives. One common synthetic route includes the following steps:
Halogenation: Introduction of a chloro group at the 4’ position of the biphenyl core using reagents such as chlorine or thionyl chloride.
Sulfonation: Introduction of a methylsulfonyloxy group at the 5 position through sulfonation reactions using reagents like methylsulfonyl chloride.
Esterification: Conversion of the carboxylic acid group to a methyl ester using reagents such as methanol and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Industrial methods may also involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Biphenylacetic acid, 4’-chloro-5-methylsulfonyloxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or dechlorinated biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
3-Biphenylacetic acid, 4’-chloro-5-methylsulfonyloxy-, methyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Biphenylacetic acid, 4’-chloro-5-methylsulfonyloxy-, methyl ester depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and methylsulfonyloxy groups can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
3-Biphenylacetic acid, 4’-chloro-5-methoxy-, methyl ester: Similar structure but with a methoxy group instead of a methylsulfonyloxy group.
3-Biphenylacetic acid, 4’-chloro-5-hydroxy-, methyl ester: Similar structure but with a hydroxy group instead of a methylsulfonyloxy group.
Uniqueness
The presence of the methylsulfonyloxy group in 3-Biphenylacetic acid, 4’-chloro-5-methylsulfonyloxy-, methyl ester imparts unique chemical properties, such as increased polarity and potential for specific interactions with biological targets. This makes the compound distinct from its analogs and may contribute to its specific applications in research and industry.
Properties
CAS No. |
61888-73-1 |
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Molecular Formula |
C16H15ClO5S |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)-5-methylsulfonyloxyphenyl]acetate |
InChI |
InChI=1S/C16H15ClO5S/c1-21-16(18)9-11-7-13(12-3-5-14(17)6-4-12)10-15(8-11)22-23(2,19)20/h3-8,10H,9H2,1-2H3 |
InChI Key |
OXRBXLIOKMPFCU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)OS(=O)(=O)C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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